

Avoiding off-target effects of SCH-900271 in experiments

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Compound of Interest		
Compound Name:	SCH-900271	
Cat. No.:	B610744	Get Quote

Technical Support Center: SCH-900271

Welcome to the technical support center for **SCH-900271**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of **SCH-900271** in experiments, with a focus on identifying and avoiding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **SCH-900271**?

SCH-900271 is an orally active and potent agonist for the nicotinic acid receptor (NAR), also known as G-protein coupled receptor 109A (GPR109A) or Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3][4] It was developed for the treatment of dyslipidemia.[1][5] Upon binding to GPR109A, primarily on adipocytes, it initiates a Gi/G0 protein-mediated signaling cascade that inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6] This cascade ultimately results in the dose-dependent inhibition of plasma free fatty acids (FFA).[1] [2][4]

Q2: What are the known on-target and potential side effects of GPR109A agonists like **SCH-900271**?

The primary on-target effect of **SCH-900271** is the reduction of plasma free fatty acids and triglycerides.[1][7] A well-known side effect of nicotinic acid, the natural ligand for GPR109A, is

Troubleshooting & Optimization





cutaneous flushing (redness and warmth of the skin).[8][9] **SCH-900271** was specifically designed to have an improved therapeutic window with reduced flushing compared to nicotinic acid.[1][2][3] Other potential side effects associated with high doses of nicotinic acid receptor agonists can include gastrointestinal issues, and in rare cases, liver toxicity or muscle problems.[8][10]

Q3: Are there any known off-target effects or toxicities associated with **SCH-900271**?

While specific off-target binding data for **SCH-900271** is not extensively published, a crucial consideration comes from preclinical studies of similar compounds in the same chemical series. Some of these related compounds were found to cause acute renal necrosis in mice, a toxicity that was not observed in rats, indicating a species-specific effect.[1] The underlying mechanism for this nephrotoxicity has not been determined.[1] Therefore, researchers using **SCH-900271** in murine models should be vigilant for signs of kidney damage, especially at higher doses.

Q4: My experimental results are inconsistent. How can I determine if I'm observing an off-target effect?

Inconsistent results can arise from various factors, including off-target effects. To troubleshoot, consider the following:

- Dose-Response Relationship: Off-target effects often occur at higher concentrations than ontarget effects. Perform a careful dose-response curve to see if the unexpected phenotype appears only at the highest concentrations.
- Negative Controls: The most critical control is to use a cell line or animal model that does not express GPR109A. An off-target effect will persist in the absence of the receptor, whereas an on-target effect will be abolished.
- Orthogonal Approaches: Use a structurally different GPR109A agonist to see if it
 recapitulates the observed effect. If it does, the effect is more likely to be on-target.
 Additionally, using siRNA or CRISPR to knock down GPR109A should prevent the effect if it
 is on-target.
- Time-Course Analysis: An off-target effect might have a different onset or duration compared to the known on-target signaling.



Q5: What is the recommended solvent and storage for SCH-900271?

For in vitro experiments, **SCH-900271** can be dissolved in DMSO. For in vivo studies, formulations in 10% DMSO and 90% corn oil or 10% DMSO and 90% of a 20% SBE- β -CD solution in saline have been reported to yield clear solutions.[4] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Always refer to the manufacturer's datasheet for specific instructions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for **SCH-900271**.

Table 1: In Vitro Potency of SCH-900271

Assay	Parameter	Value	Reference
Human GPR109a	EC50	2 nM	[1][3]

Table 2: In Vivo Efficacy of SCH-900271

Animal Model	Dose for 50% FFA Reduction	Parameter	Reference
Fasted Male Beagle Dogs	1.0 mg/kg	Plasma Free Fatty Acid (FFA)	[1][2]
Rats	~0.5 mg/kg	ED50 for FFA and TG reduction	[1]

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects using a GPR109A Knockout/Knockdown System

This protocol is designed to differentiate between effects mediated by GPR109A and those that are independent of the receptor.



· Cell Line Preparation:

- Culture two populations of a relevant cell line (e.g., adipocytes, macrophages):
 - 1. Wild-type cells expressing endogenous GPR109A.
 - Cells where GPR109A has been knocked out (using CRISPR/Cas9) or knocked down (using siRNA/shRNA).
- Verify the absence or significant reduction of GPR109A expression in the modified cells via qPCR or Western blot.

Compound Treatment:

- Plate both wild-type and GPR109A-deficient cells.
- \circ Treat both cell populations with a dose-range of **SCH-900271** (e.g., 1 nM to 10 μ M) and a vehicle control (e.g., DMSO).

Assay Performance:

 Perform the experimental assay to measure the biological endpoint of interest (e.g., cAMP levels, gene expression, cytokine release).

Data Analysis:

- Compare the dose-response curves between the wild-type and GPR109A-deficient cells.
- Interpretation:
 - On-Target Effect: The effect is observed in wild-type cells but is absent or significantly blunted in the GPR109A-deficient cells.
 - Off-Target Effect: The effect is observed in both cell lines with a similar dose-response.

Protocol 2: Monitoring for Potential Nephrotoxicity in Murine Models



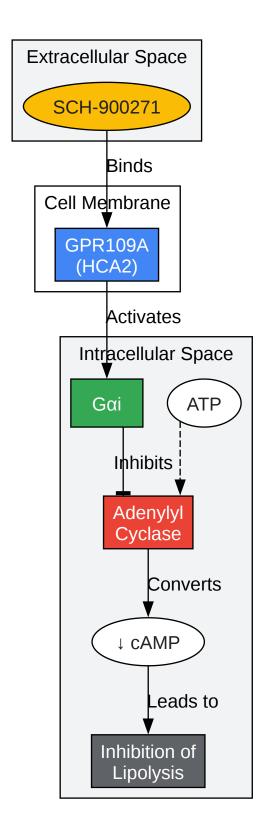
Given the species-specific toxicity observed with related compounds, this protocol outlines basic monitoring for kidney damage in mice treated with **SCH-900271**.

- · Animal Dosing:
 - Administer SCH-900271 to mice at the desired doses and for the planned duration.
 Include a vehicle control group.
- Sample Collection:
 - Collect blood samples at baseline and at various time points during and after the treatment period.
 - At the end of the study, collect urine and harvest the kidneys.
- Biochemical Analysis:
 - Centrifuge blood to obtain serum.
 - Measure serum levels of blood urea nitrogen (BUN) and creatinine. Elevated levels are indicators of kidney dysfunction.[1]
- · Histopathology:
 - Fix the harvested kidneys in 10% neutral buffered formalin.
 - Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
 - A qualified pathologist should examine the slides for any signs of renal necrosis or other tissue damage.

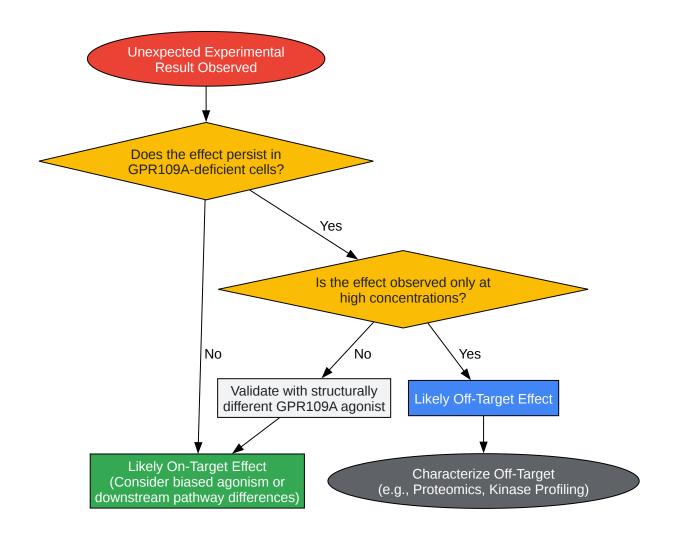
Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the use of **SCH-900271**.









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